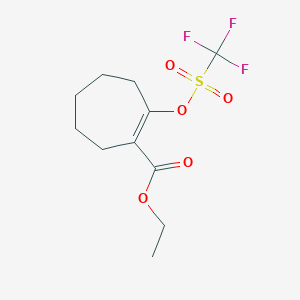

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate

Overview

Description

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate is an organofluorine compound known for its unique chemical properties and potential applications in various fields. This compound features a cycloheptene ring substituted with an ethyl ester group and a trifluoromethylsulfonyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate typically involves the following steps:

Starting Material: The synthesis begins with ethyl cycloheptanone-2-carboxylate.

Reaction with Triflic Anhydride: The starting material is reacted with triflic anhydride in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) at low temperatures (around -78°C).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the cycloheptene ring.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cycloheptene derivatives, while reduction and oxidation reactions can lead to different functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate has been investigated for its potential as a therapeutic agent, particularly as an agonist for specific receptors involved in inflammatory responses.

Case Study: EP4 Agonists

A notable study outlined in patent EP3152188B1 describes the synthesis of this compound as part of a series of compounds aimed at targeting the EP4 receptor, which is implicated in pain and inflammatory pathways. The compound was synthesized using palladium-catalyzed reactions, demonstrating its utility in developing new anti-inflammatory drugs .

Synthetic Methodologies

The compound is utilized as an intermediate in the synthesis of various derivatives that possess biological activity. Its unique trifluoromethylsulfonyl group enhances reactivity and selectivity in chemical reactions.

Synthetic Routes

The synthesis typically involves:

- Palladium-Catalyzed Coupling : The compound can be synthesized through coupling reactions with various organometallic reagents, allowing for the introduction of diverse functional groups.

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Coupling | Palladium acetate, organometallic reagents |

| 2 | Hydrolysis | Aqueous base for ester hydrolysis |

This versatility makes this compound a valuable building block in organic synthesis.

Agricultural Applications

Emerging research suggests that compounds similar to this compound may have applications in agrochemicals, particularly as herbicides or fungicides due to their ability to inhibit specific biological pathways in plants.

Potential Herbicidal Activity

Studies have indicated that the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its absorption and efficacy when applied to crops .

Mechanism of Action

The mechanism of action of Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, influencing their biological activity and function.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate: A similar compound with a cyclohexene ring instead of a cycloheptene ring.

Trifluoromethylsulfonyl-containing Compounds: Other compounds containing the trifluoromethylsulfonyl group, such as trifluoromethylsulfonyl chloride and trifluoromethylsulfonyl fluoride.

Uniqueness

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to six-membered ring analogs. This uniqueness makes it valuable for specific applications where the ring size and functional groups play a crucial role in the compound’s reactivity and interaction with other molecules.

Biological Activity

Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate (CAS No. 144242-09-1) is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 316.29 g/mol. The compound features a trifluoromethyl group and a sulfonate moiety, which are known to enhance biological activity through increased lipophilicity and improved receptor binding.

| Property | Value |

|---|---|

| CAS Number | 144242-09-1 |

| Molecular Formula | C11H15F3O5S |

| Molecular Weight | 316.29 g/mol |

| Purity | >95% |

| Storage Conditions | Sealed, dry, 2-8°C |

Research indicates that compounds with sulfonyl groups exhibit various biological activities, including anti-inflammatory and anticancer properties. The trifluoromethyl group is often associated with enhanced metabolic stability and bioactivity.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism is thought to involve the modulation of signaling pathways related to cell survival and apoptosis.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : this compound may act as an inhibitor of certain enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis through the activation of caspase pathways.

Study 2: Anti-inflammatory Properties

In a controlled experiment involving rats subjected to induced inflammation, administration of the compound resulted in a marked decrease in swelling and pain response compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in tissues treated with the compound.

Properties

IUPAC Name |

ethyl 2-(trifluoromethylsulfonyloxy)cycloheptene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3O5S/c1-2-18-10(15)8-6-4-3-5-7-9(8)19-20(16,17)11(12,13)14/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQHHTQNNUOSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCCCC1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434672 | |

| Record name | Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclohept-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144242-09-1 | |

| Record name | Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclohept-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.